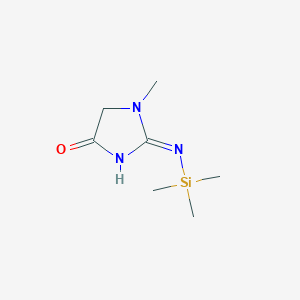
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one typically involves the reaction of 1-methylimidazolidin-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1-methylimidazolidin-4-one+trimethylsilyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The imidazolidinone ring can interact with enzymes and other proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazolidin-4-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Trimethylsilylimidazolidinone derivatives: Similar in structure but may have different substituents on the imidazolidinone ring.
Uniqueness
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is unique due to the presence of both the trimethylsilyl group and the imidazolidinone ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H15N3OSi |
|---|---|
Peso molecular |
185.30 g/mol |
Nombre IUPAC |
(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
InChI |
InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |
Clave InChI |
UZKQEPDMLGHUOD-UHFFFAOYSA-N |
SMILES isomérico |
CN\1CC(=O)N/C1=N\[Si](C)(C)C |
SMILES canónico |
CN1CC(=O)NC1=N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


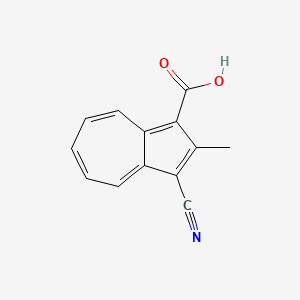

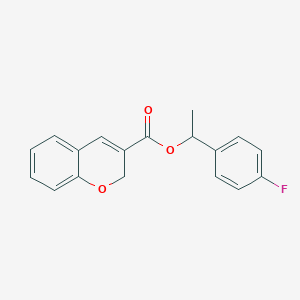
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
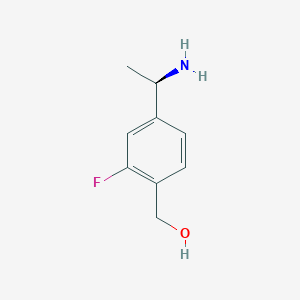
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)


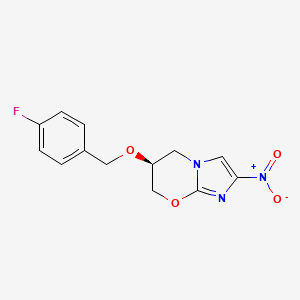
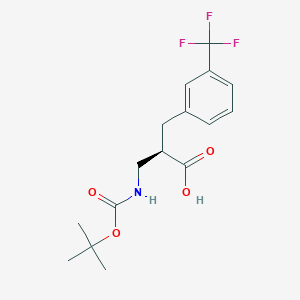

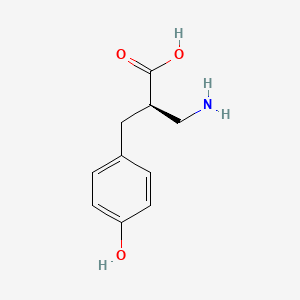
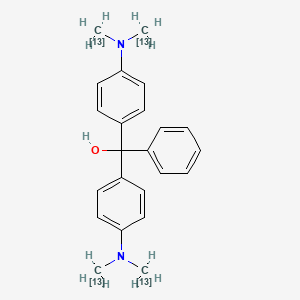
propanoic acid](/img/structure/B12947126.png)
